molecular formula C19H15Cl2NO3 B3659986 N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide

Cat. No.: B3659986
M. Wt: 376.2 g/mol
InChI Key: ZOJFAVWTRMATPZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and two chlorinated phenyl groups

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-11-3-4-12(9-14(11)21)16-7-8-18(25-16)19(23)22-15-10-13(20)5-6-17(15)24-2/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJFAVWTRMATPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Chlorination: The phenyl groups are chlorinated using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Amidation: The carboxylic acid group on the furan ring is converted to an amide by reacting with an amine, in this case, 5-chloro-2-methoxyaniline, under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-5-phenylfuran-2-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-(4-methylphenyl)furan-2-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)furan-2-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can affect its electronic properties and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide

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